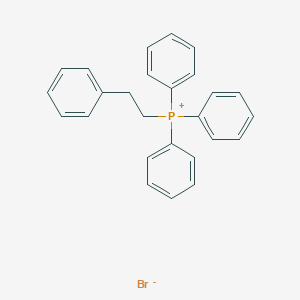

Phenethyltriphenylphosphonium bromide

Description

Properties

IUPAC Name |

triphenyl(2-phenylethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P.BrH/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPGHMKDMNSLIR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-26-6 | |

| Record name | 53213-26-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENETHYLTRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Preparation of Phenethyltriphenylphosphonium Bromide via Triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of phenethyltriphenylphosphonium bromide, a crucial intermediate in various organic syntheses, particularly as a precursor to Wittig reagents. The document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and outlines methods for purification and characterization. Emphasis is placed on the rationale behind procedural choices, safety considerations, and troubleshooting, ensuring a robust and reproducible synthesis. This guide is intended to serve as a practical resource for researchers in both academic and industrial settings, enabling the efficient and safe preparation of this versatile phosphonium salt.

Introduction: The Significance of Phosphonium Salts

Phosphonium salts are a class of organophosphorus compounds with the general formula [PR₄]⁺X⁻. They are pivotal reagents in synthetic organic chemistry, most notably as precursors for the generation of phosphorus ylides, the key components in the Wittig reaction. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. The versatility of the Wittig reaction stems from the ability to tune the electronic and steric properties of the phosphonium salt, which in turn influences the reactivity and stereoselectivity of the resulting ylide.

This compound, the subject of this guide, is a valuable reagent for introducing a phenethyl group into a molecule. Its subsequent conversion to the corresponding ylide allows for the synthesis of various stilbene derivatives and other complex molecules containing a styryl moiety, which are common motifs in natural products and pharmaceuticals.

The Core of the Synthesis: Mechanism and Rationale

The preparation of this compound from triphenylphosphine and (2-bromoethyl)benzene is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1]

The SN2 Pathway

In this reaction, the lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of (2-bromoethyl)benzene that is bonded to the bromine atom.[1] The bromine atom, being a good leaving group, is displaced in a single, concerted step.[1] This "backside attack" mechanism leads to an inversion of stereochemistry at the carbon center if it were chiral.

The choice of reactants is critical. Triphenylphosphine is an excellent nucleophile for this transformation due to the electron-donating nature of the three phenyl groups and the accessibility of the phosphorus lone pair. (2-bromoethyl)benzene is a suitable electrophile because it is a primary alkyl halide, which is sterically unhindered and thus favors the SN2 pathway.

Figure 1: SN2 mechanism for the synthesis of this compound.

Solvent Selection: A Key to Success

The choice of solvent is paramount for a successful SN2 reaction. Aprotic polar solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. However, for the synthesis of phosphonium salts, which often precipitate from the reaction mixture, a less polar solvent can be advantageous to drive the reaction to completion.

Commonly used solvents for this type of reaction include toluene, acetonitrile, and tetrahydrofuran (THF).[2] Toluene is a good choice as it has a relatively high boiling point, allowing the reaction to be heated to increase the rate, and the product is often insoluble in it, leading to precipitation and easy isolation.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Triphenylphosphine | 262.29 | 26.23 g | 0.10 |

| (2-Bromoethyl)benzene | 185.06 | 18.51 g (13.6 mL) | 0.10 |

| Toluene | - | 200 mL | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or argon gas inlet

-

Buchner funnel and filter flask

-

Drying oven

Synthesis Procedure

-

Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is dry.

-

Reagent Addition: To the flask, add triphenylphosphine (26.23 g, 0.10 mol) and toluene (200 mL).

-

Inert Atmosphere: Begin stirring the mixture and purge the system with nitrogen or argon for 10-15 minutes.

-

Addition of Alkyl Halide: Add (2-bromoethyl)benzene (18.51 g, 0.10 mol) to the flask via syringe or dropping funnel.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 24 hours. A white precipitate should begin to form as the reaction progresses.[3]

-

Cooling and Isolation: After 24 hours, turn off the heat and allow the mixture to cool to room temperature. The product will precipitate as a white solid.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of cold toluene (2 x 50 mL) and then with two portions of diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high, often exceeding 90%.

Figure 2: Step-by-step workflow for the synthesis of this compound.

Purification and Characterization

While the precipitated product is often of high purity, recrystallization can be performed if necessary.

Recrystallization

A common solvent system for recrystallizing phosphonium salts is dichloromethane/diethyl ether.[2] Dissolve the crude product in a minimal amount of hot dichloromethane and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the three phenyl groups on phosphorus will appear as a complex multiplet around 7.6-7.9 ppm. The aromatic protons of the phenethyl group will appear around 7.1-7.3 ppm. The two methylene groups will appear as multiplets, with the one adjacent to the phosphorus being further downfield (around 3.5-4.0 ppm) and showing coupling to phosphorus. The other methylene group will be further upfield (around 2.9-3.2 ppm). |

| ¹³C NMR | Aromatic carbons will appear in the 110-140 ppm region, with those directly bonded to phosphorus showing coupling. The methylene carbons will be in the aliphatic region, with the carbon bonded to phosphorus appearing as a doublet around 25-30 ppm. |

| FTIR (cm⁻¹) | C-H stretching of aromatic rings (~3050 cm⁻¹), C-H stretching of aliphatic CH₂ groups (~2850-2950 cm⁻¹), C=C stretching of aromatic rings (~1400-1600 cm⁻¹), and a characteristic P-Ph absorption around 1110 cm⁻¹. |

| Melting Point | A sharp melting point indicates high purity. Literature values should be consulted for comparison. |

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction. Causes serious eye damage and damage to organs through prolonged or repeated exposure. Wear protective gloves, eye protection, and a face shield.

-

(2-Bromoethyl)benzene: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing vapors.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Causes skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no precipitate | Incomplete reaction; product is soluble in the solvent. | Extend the reaction time. If the product is soluble, cool the reaction mixture in an ice bath to induce precipitation or remove the solvent under reduced pressure and triturate the residue with a non-polar solvent like diethyl ether. |

| Oily product | Presence of impurities or residual solvent. | Wash the product thoroughly with diethyl ether or recrystallize from an appropriate solvent system. Ensure the product is completely dry. |

| Broad melting point range | Impure product. | Recrystallize the product. |

Conclusion

The synthesis of this compound via the SN2 reaction of triphenylphosphine and (2-bromoethyl)benzene is a robust and high-yielding procedure. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably produce this important Wittig reagent precursor. The detailed protocol and characterization data provided in this guide serve as a valuable resource for ensuring a successful and safe synthesis.

References

-

Rahman, A. F. M. M., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research, 39(2). Available at: [Link]

-

Schweizer, E. E., & Bach, R. D. (1969). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Organic Syntheses, 49, 114. doi:10.15227/orgsyn.049.0114. Available at: [Link]

-

Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene? Retrieved from [Link]

-

Boldt, A. M., & Yoon, T. P. (2018). Supporting Information: Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Available at: [Link]

- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton Mifflin. (Referenced in a university lab manual for a similar Wittig reaction procedure).

-

University of Delaware. (n.d.). Chem 333 Lab Experiment 9 The Wittig Reaction With Chemiluminescence! Retrieved from [Link]

-

Ashenhurst, J. (2012). The SN2 Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide on the Mass Spectrometry of Phenethyltriphenylphosphonium Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of phenethyltriphenylphosphonium bromide. As a senior application scientist, the following content synthesizes foundational principles with practical, field-tested insights to empower researchers in leveraging mass spectrometry for the robust characterization of this and similar quaternary phosphonium salts. The guide delves into the nuances of experimental design, from sample preparation to the selection of appropriate ionization techniques and the interpretation of complex fragmentation patterns.

Core Principles: Understanding the Analyte

This compound is a quaternary phosphonium salt, a class of compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. This inherent charge is a key determinant in its behavior during mass spectrometric analysis, making it particularly amenable to soft ionization techniques. The primary analytical objective is often not just the detection of the parent cation but the elucidation of its structure through controlled fragmentation.

Strategic Experimental Design: From Sample to Spectrum

A meticulously planned experimental workflow is paramount to achieving high-quality, reproducible mass spectrometric data. This section outlines a systematic approach to the analysis of this compound.

Foundational Step: Sample Preparation

Proper sample preparation is critical for obtaining meaningful results and preventing contamination or ion suppression.[1][2]

Recommended Protocol for ESI-MS and LC-MS:

-

Solvent Selection: High-purity solvents are essential. A typical starting point is a 1:1 (v/v) mixture of acetonitrile and water. For samples with organic solvents, use glass vials to avoid leaching of plasticizers.[1]

-

Concentration Optimization: For direct infusion, a concentration range of 1-10 µM is recommended to prevent detector saturation.[3] In complex matrices, dilution can also mitigate matrix effects.[2]

-

Use of Additives: Due to the pre-charged nature of the analyte, additives are often unnecessary. However, for LC-MS, a low concentration (0.1%) of formic acid can improve peak shape.

-

Sample Cleanup: If the sample is in a complex matrix or contains non-volatile salts, a cleanup step using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is advisable.[3] For hydrophobic samples with salt contamination, a Ziptip™ cleanup can be effective.[1]

Ionization Techniques: A Comparative Overview

The choice of ionization technique significantly influences the resulting mass spectrum.

2.2.1. Electrospray Ionization (ESI): The Workhorse Technique

ESI is a soft ionization method ideal for pre-charged and polar molecules in solution.[4]

Experimental Workflow for ESI-MS Analysis:

Caption: A streamlined workflow for the ESI-MS analysis of this compound.

Key ESI-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive | The analyte is a cation. |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the spray for stable ion generation. |

| Nebulizing Gas | Instrument Dependent | Aids in droplet formation and desolvation. |

| Drying Gas Temp. | 250 - 350 °C | Facilitates efficient solvent evaporation. |

2.2.2. Matrix-Assisted Laser Desorption/Ionization (MALDI): A Solid-State Alternative

MALDI is a powerful technique for analyzing large molecules with minimal fragmentation and is also suitable for organic salts.[5][6]

MALDI Sample Preparation Protocol:

-

Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for this class of compounds.

-

Sample-Matrix Co-crystallization: Mix the analyte and matrix solutions and spot them onto the MALDI target plate to dry.[2]

-

Analysis: Acquire spectra in positive ion mode. For enhanced mass accuracy, a time-of-flight (TOF) analyzer is often used.[7]

Unveiling Structure with Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating the parent ion and inducing fragmentation, a characteristic fingerprint of the molecule is obtained.

Conceptual MS/MS Workflow:

Caption: The fundamental steps of a tandem mass spectrometry experiment for structural elucidation.

Deciphering the Data: Fragmentation Analysis

The fragmentation of this compound is predictable and provides valuable structural information. The molecular ion peak corresponds to the intact molecule.[8]

Predicted Fragmentation Pathways

The parent cation, phenethyltriphenylphosphonium ([C₂₆H₂₄P]⁺), has a calculated monoisotopic mass of approximately 379.156 Da. Common fragmentation patterns in mass spectrometry involve the cleavage of bonds adjacent to functional groups.[9] For quaternary phosphonium salts, fragmentation is influenced by the stability of the resulting ions and neutral losses.[10]

-

Primary Fragmentation: A likely fragmentation pathway is the cleavage of the C-C bond adjacent to the phosphorus atom, leading to the loss of a neutral phenethyl group and the formation of the stable triphenylphosphine cation.

-

Alternative Pathways: Other fragmentations, such as the loss of a phenyl group, may also occur.

Predicted Fragmentation Diagram:

Sources

- 1. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 2. organomation.com [organomation.com]

- 3. gmi-inc.com [gmi-inc.com]

- 4. web.colby.edu [web.colby.edu]

- 5. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 6. Matrixes in UV-MALDI mass spectrometry – crystals of organic salts versus co-crystals of neutral polyfunctional carboxylic acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 8. The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr.. [askfilo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to FTIR Spectroscopy of Phenethyltriphenylphosphonium Bromide: From Sample Preparation to Spectral Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling Molecular Structure Through Vibrational Spectroscopy

Phenethyltriphenylphosphonium bromide, a quaternary phosphonium salt, is a versatile compound with applications in organic synthesis, notably as a precursor to Wittig reagents for the formation of complex alkenes.[1] A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of novel synthetic methodologies. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive technique to probe the vibrational modes of molecules, offering a unique "fingerprint" that elucidates its functional groups and bonding architecture. This guide serves as a comprehensive resource for the FTIR analysis of this compound, detailing the theoretical underpinnings, a robust experimental protocol, and a meticulous interpretation of its spectral features.

The Foundation: Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. This absorption results in a transition to a higher vibrational energy state. The resulting spectrum is a plot of infrared intensity versus wavenumber, which provides a detailed profile of the sample's chemical composition and molecular structure.[2]

The vibrational modes of a molecule can be broadly categorized into two main types: stretching and bending.[2]

-

Stretching: A change in the inter-atomic distance along the bond axis.

-

Bending: A change in the angle between two bonds.

The specific wavenumbers at which these vibrations occur are determined by the masses of the atoms involved and the strength of the chemical bonds connecting them.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the preparation of a potassium bromide (KBr) pellet for the transmission FTIR analysis of solid this compound. The KBr pellet method is a widely used technique for solid samples as KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the infrared beam path.[3][4]

Materials and Equipment:

-

This compound (solid)

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Spatula

-

Heat lamp (optional)

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

In a separate, clean, and dry agate mortar, place approximately 100-200 mg of dry, spectroscopy-grade KBr. It is crucial that the KBr is free of moisture, as water exhibits strong IR absorption bands that can interfere with the sample spectrum.[4] If necessary, dry the KBr in an oven at ~110°C for several hours and cool in a desiccator before use.

-

-

Mixing:

-

Add the ground this compound to the KBr in the mortar.

-

Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes. The goal is to achieve a homogeneous mixture with a fine, consistent particle size to minimize scattering of the infrared radiation.[5]

-

-

Pellet Formation:

-

Carefully transfer a portion of the mixture into the die of a pellet press.

-

Distribute the powder evenly across the surface of the die.

-

Assemble the pellet press according to the manufacturer's instructions.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[6] A clear pellet indicates good mixing and sufficient pressure.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the FTIR spectrum of the this compound sample. A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7] Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[7]

-

Deconstructing the Spectrum: A Guided Interpretation

The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the triphenylphosphonium cation and the phenethyl group. The following sections detail the expected absorption bands and their assignments, providing a framework for interpreting the experimental spectrum.

The Triphenylphosphonium Signature: P-Ph Vibrations

The triphenylphosphonium moiety gives rise to a series of characteristic absorption bands. The vibrations involving the phosphorus-phenyl (P-Ph) bond are of particular importance for confirming the presence of this functional group.

-

P-Ph Stretching: The stretching vibrations of the P-Ph bond are typically observed in the fingerprint region of the spectrum. These bands can be complex and are often coupled with other vibrations.

-

Aromatic Ring Vibrations: The phenyl groups attached to the phosphorus atom exhibit characteristic aromatic vibrations.

The Phenethyl Moiety: Aliphatic and Aromatic Vibrations

The phenethyl group (C₆H₅CH₂CH₂-) contributes both aliphatic and aromatic vibrational modes to the spectrum.

-

Aliphatic C-H Stretching: The methylene (-CH₂-) groups of the ethyl bridge will exhibit symmetric and asymmetric stretching vibrations. These are typically strong absorptions.

-

Aromatic C-H Stretching: The C-H bonds on the terminal phenyl ring give rise to stretching vibrations at slightly higher wavenumbers than aliphatic C-H stretches.

-

Aromatic C=C Stretching: The carbon-carbon double bonds within the phenyl ring have characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-H Bending Vibrations: Both the aliphatic methylene groups and the aromatic ring have characteristic C-H bending (scissoring, wagging, twisting) vibrations that appear in the fingerprint region.

Data Presentation: Tabulated Vibrational Modes

The following table summarizes the expected characteristic FTIR absorption bands for this compound, with assignments based on literature values for similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3057 | Medium | Aromatic C-H Stretching (P-Ph and C₆H₅-) | [8] |

| 2958-2867 | Medium-Strong | Aliphatic C-H Stretching (-CH₂-) | [8] |

| 1585-1600 | Medium | Aromatic C=C Stretching | [9] |

| 1480-1500 | Medium | Aromatic C=C Stretching | [9] |

| ~1438 | Strong | P-Ph Vibration (often coupled with C-H in-plane bending) | [8] |

| 1100-1200 | Strong | C-H in-plane bending | [9] |

| 723-690 | Strong | C-P Vibration / Aromatic C-H out-of-plane bending | [8] |

Visualizing the Process and Structure

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the experimental workflow for its FTIR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion: A Powerful Tool for Structural Elucidation

FTIR spectroscopy is an indispensable analytical technique for the structural characterization of this compound. By understanding the fundamental principles of molecular vibrations and following a robust experimental protocol, researchers can obtain high-quality spectra that provide a wealth of information about the compound's functional groups. The detailed interpretation of the absorption bands, guided by the characteristic frequencies of the triphenylphosphonium and phenethyl moieties, allows for unambiguous confirmation of the molecular structure. This guide provides the necessary framework for scientists and professionals to confidently employ FTIR spectroscopy in their research and development endeavors involving this important class of compounds.

References

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Pierri, E., et al. (2021). Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. Pharmaceuticals, 14(12), 1293. [Link]

-

Defense Technical Information Center. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]

-

YouTube. (2020). KBr Pellet Preparation for FTIR Analysis. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Fang, X., et al. (2022). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. Frontiers in Plant Science, 13, 969591. [Link]

-

ResearchGate. (n.d.). FTIR spectra for polymers possessing (a) triphenyl-Br salt and (b).... Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

International Journal of Scientific & Allied Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational analyses of the vibrational spectra of fentanyl, carfentanil and remifentanil. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Photophysical and TD-DFT Evaluation of Triphenylphosphonium-Labeled Ru(II) and Ir(III) Luminophores. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectral peak values and functional groups of dried leaf powder of E. acoroides. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis. Chemical Communications. [Link]

-

National Center for Biotechnology Information. (2023). Antimicrobial potential of quaternary phosphonium salt compounds: a review. RSC Medicinal Chemistry, 14(11), 2115-2130. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Vibrational assignment of the normal modes of 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one via FTIR and Raman spectra, and ab inito calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 687-693. [Link]

-

University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Semantix. (n.d.). Synthesis of quaternary aryl phosphonium salts: photoredox-mediated phosphine arylation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

American Chemical Society. (2024). Total Synthesis of Okeaniamide A. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs) with various carbonate contents. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Long sought synthesis of quaternary phosphonium salts from phosphine oxides: inverse reactivity approach. Chemical Communications. [Link]

-

Organic Chemistry Portal. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Retrieved from [Link]

Sources

- 1. Synthesis, Photophysical and TD-DFT Evaluation of Triphenylphosphonium-Labeled Ru(II) and Ir(III) Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. shimadzu.com [shimadzu.com]

- 4. kinteksolution.com [kinteksolution.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

A Researcher's Guide to Phenethyltriphenylphosphonium Bromide: Properties, Synthesis, and Application

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the phosphonium salt, phenethyltriphenylphosphonium bromide. This document moves beyond a simple data summary to provide a deeper understanding of the compound's synthesis, core physicochemical properties, and its primary application as a Wittig reagent. The content is structured to deliver not just technical data but also the scientific rationale behind its use, ensuring both accuracy and practical applicability in a laboratory setting.

Core Physicochemical Properties

This compound (CAS No. 53213-26-6) is a quaternary phosphonium salt. Its molecular structure consists of a central phosphorus atom bonded to three phenyl rings and a phenethyl group, with bromide as the counter-ion. This structure is fundamental to its utility in organic synthesis. A summary of its key properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₄BrP | [1][2] |

| Molecular Weight | 447.35 g/mol | [1][2] |

| IUPAC Name | triphenyl(2-phenylethyl)phosphanium bromide | [1] |

| Appearance | White to off-white crystalline powder | [3][4] (by analogy) |

| Melting Point | Data not available in referenced public databases | [5] |

| Solubility | Expected to be soluble in polar organic solvents such as chloroform and methanol | (by analogy) |

| CAS Number | 53213-26-6 | [1][2] |

| PubChem CID | 10863251 | [1] |

| SMILES | C1=CC=C(C=C1)CC(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | [1] |

Synthesis: The Sₙ2 Pathway

The synthesis of this compound is a classic example of a quaternization reaction, proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The phosphorus atom of triphenylphosphine, acting as a potent nucleophile, attacks the electrophilic carbon of (2-bromoethyl)benzene.

Causality: Triphenylphosphine is an excellent nucleophile due to the lone pair of electrons on the phosphorus atom. (2-Bromoethyl)benzene is a suitable electrophile because the bromine atom is a good leaving group, and the primary carbon it is attached to is sterically accessible for backside attack, a hallmark of the Sₙ2 reaction. The reaction is typically performed by heating the two reactants in a non-polar solvent like toluene or benzene. As the product salt forms, its insolubility in the non-polar solvent causes it to precipitate, driving the reaction to completion.

Figure 1: Synthesis of this compound via Sₙ2.

Chemical Reactivity and the Wittig Reaction

The principal utility of this phosphonium salt is as a precursor to a phosphorus ylide (or phosphorane), the key reagent in the Nobel Prize-winning Wittig reaction. This reaction is one of the most reliable methods for synthesizing alkenes from aldehydes or ketones.

Ylide Formation and Mechanism

Step 1: Deprotonation. The process begins with the deprotonation of the phosphonium salt at the carbon atom alpha to the phosphorus. The positive charge on the phosphorus atom increases the acidity of the adjacent C-H bonds. A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to abstract a proton, forming the reactive ylide.

Step 2: The Wittig Reaction. The resulting ylide acts as a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to a cascade of events: formation of a zwitterionic intermediate called a betaine, which rapidly closes to a four-membered ring intermediate known as an oxaphosphetane. The oxaphosphetane is unstable and collapses, yielding the desired alkene and triphenylphosphine oxide as a thermodynamically stable byproduct. The formation of the very strong P=O double bond is the driving force for the entire reaction.

Figure 2: General workflow of the Wittig Reaction.

Experimental Protocol: Representative Wittig Olefination

This protocol provides a self-validating, step-by-step methodology for a typical Wittig reaction using this compound.

Objective: To synthesize 1,4-diphenyl-1-butene from benzaldehyde.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

Benzaldehyde, freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk line or nitrogen balloon setup

-

Dry glassware (three-neck round-bottom flask, dropping funnel)

-

Magnetic stirrer and stir bar

-

Syringes and needles

Methodology:

-

System Preparation (Trustworthiness Pillar): All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen. This ensures an anhydrous environment, critical because the ylide intermediate is highly reactive with water.

-

Reagent Suspension: In the three-neck flask under a positive nitrogen atmosphere, place this compound (1.1 eq) and a magnetic stir bar. Add anhydrous THF (approx. 0.1 M concentration) via cannula or syringe. Stir to form a suspension.

-

Ylide Generation: Cool the flask to 0 °C in an ice-water bath. Add n-BuLi (1.0 eq) dropwise via syringe over 10 minutes. Causality: Slow addition at a reduced temperature controls the exotherm of the acid-base reaction. A successful deprotonation is typically indicated by the formation of a deep orange or red color, a visual confirmation of ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete ylide formation.

-

Carbonyl Addition: Cool the ylide solution back to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via a dropping funnel. The disappearance of the deep color upon addition of the aldehyde provides a visual cue that the reaction is proceeding.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight) to ensure it proceeds to completion.

-

Workup and Quenching: Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl. This protonates any remaining ylide or base and helps to break up inorganic precipitates.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product will contain the desired alkene and triphenylphosphine oxide. Purify via flash column chromatography on silica gel to isolate the 1,4-diphenyl-1-butene.

Safety and Handling

Authoritative Grounding: According to the Globally Harmonized System (GHS) classifications, this compound is a hazardous substance.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid generating dust. Use careful weighing and transfer techniques.

-

Ensure access to an emergency eyewash station and safety shower.

-

Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.

Relevance in Drug Development

The Wittig reaction is a cornerstone of medicinal chemistry and process development for active pharmaceutical ingredients (APIs). The ability to form a carbon-carbon double bond with predictable stereochemistry is crucial for building the complex carbon skeletons of many therapeutic agents. While this specific phosphonium salt may not be directly cited in famous drug syntheses, its role as a representative Wittig reagent makes understanding its properties and handling essential for any scientist engaged in the synthesis of novel organic molecules for biological testing.

References

- Current time information in Milwaukee County, US. Google.

-

Material Safety Data Sheet - (Ethyl)triphenylphosphonium bromide, 99+% . Cole-Parmer. Retrieved January 24, 2026, from [Link]

-

TRIPHENYL ETHYL PHOSPHONIUM BROMIDE FOR SYNTHESIS . Loba Chemie. Retrieved January 24, 2026, from [Link]

-

This compound . PubChem, National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Methyl Tri Phenyl Phosphonium Bromide . AD PHARMACHEM. Retrieved January 24, 2026, from [Link]

-

CatOnium BTPB . Vesta Chemicals bv. Retrieved January 24, 2026, from [Link]

-

1530-32-1 CAS | TRIPHENYL ETHYL PHOSPHONIUM BROMIDE . Loba Chemie. Retrieved January 24, 2026, from [Link]

-

GHS rev.9 SDS Word 下载CAS: 53213-26-6 Name ... . XiXisys. Retrieved January 24, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Wittig Reaction . Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

Sources

- 1. This compound | C26H24BrP | CID 10863251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 53213-26-6|this compound|BLD Pharm [bldpharm.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. Butyltriphenylphosphonium Bromide | CAS:1779-51-7 | BTPB [vestachem.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 53213-26-6 Name: this compound [xixisys.com]

A Technical Guide to the Computational Modeling of the Phenethyltriphenylphosphonium Cation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenethyltriphenylphosphonium cation is a quaternary phosphonium compound with potential applications in organic synthesis and medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and dynamic behavior is crucial for elucidating its mechanism of action and for the rational design of related compounds. This in-depth technical guide provides a comprehensive framework for the computational modeling of the phenethyltriphenylphosphonium cation using a combination of quantum mechanical and classical molecular mechanics methods. In the absence of extensive experimental data for this specific cation, this guide emphasizes predictive modeling, establishing a robust computational protocol that can be validated by future experimental work. We will detail the theoretical underpinnings, step-by-step experimental workflows, and data interpretation for Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offering field-proven insights into the causality behind methodological choices.

Introduction: The Rationale for Modeling the Phenethyltriphenylphosphonium Cation

The phenethyltriphenylphosphonium cation, with its combination of a bulky triphenylphosphine head group and a phenethyl tail, presents an interesting subject for computational analysis. Phosphonium salts are widely utilized as phase-transfer catalysts, intermediates in Wittig reactions, and have been explored for their biological activities.[1][2] Specifically, the lipophilic nature of the triphenylphosphonium group facilitates the passage of molecules across biological membranes, a property exploited in the design of mitochondria-targeted drugs.[1][3]

Computational modeling provides a powerful lens through which to investigate the structure-activity relationships of such molecules at an atomic level of detail.[4][5] By simulating the behavior of the phenethyltriphenylphosphonium cation, we can predict its conformational preferences, electronic charge distribution, and interactions with its environment, such as solvent molecules or biological macromolecules. This information is invaluable for:

-

Rational Drug Design: Understanding how the cation interacts with its biological targets can guide the design of more potent and selective therapeutic agents.[1][3]

-

Reaction Mechanism Elucidation: For applications in organic synthesis, computational modeling can shed light on the role of the cation in catalytic cycles.

-

Material Science: The properties of ionic liquids and other materials incorporating phosphonium cations can be predicted and optimized through simulation.

This guide will provide the necessary protocols to build a reliable computational model of the phenethyltriphenylphosphonium cation, from which its physicochemical properties can be predicted.

Theoretical Foundations: A Dual Approach to Modeling

To gain a comprehensive understanding of the phenethyltriphenylphosphonium cation, we will employ a two-pronged computational strategy:

-

Density Functional Theory (DFT): A quantum mechanical method that provides highly accurate information about the electronic structure of a molecule. DFT is ideal for calculating properties such as optimized geometry, vibrational frequencies (which can be correlated with experimental IR spectra), and electronic properties like molecular orbital energies and electrostatic potential.[6]

-

Molecular Dynamics (MD): A classical mechanics-based method that simulates the time-dependent behavior of a molecular system. MD simulations allow us to study the dynamics of the cation in a condensed phase (e.g., in solution), providing insights into its conformational flexibility, solvation, and transport properties.[7]

The synergy of these two methods provides a more complete picture than either could alone. DFT provides the accurate parameters for a single molecule, which can then be used to inform the force field for the more computationally efficient MD simulations of a larger system.

Part I: Quantum Mechanical Characterization with Density Functional Theory

The first part of our investigation focuses on obtaining an accurate quantum mechanical description of the phenethyltriphenylphosphonium cation in the gas phase. This serves as the foundation for all subsequent modeling.

Building the Initial Molecular Structure

Step-by-Step Protocol for DFT Geometry Optimization and Frequency Analysis

This protocol outlines the essential steps for performing a geometry optimization and frequency calculation using a typical quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

Step 1: Input File Preparation Create an input file specifying the initial coordinates of the atoms, the chosen level of theory, and the basis set.

Step 2: Choosing the Level of Theory and Basis Set The choice of the DFT functional and basis set is critical for obtaining accurate results. For organic cations, a good starting point is a hybrid functional, such as B3LYP or PBE0, which balances computational cost and accuracy. A Pople-style basis set, such as 6-31G(d,p), is a reasonable choice for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

Step 3: Geometry Optimization Perform a geometry optimization to find the minimum energy structure of the cation. This process iteratively adjusts the atomic coordinates until the forces on all atoms are close to zero.

Step 4: Frequency Calculation Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This calculation serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra for validation. The P-C stretching and phenyl ring vibrations are characteristic peaks to look for.[2][9]

Analysis of DFT Results

The output of the DFT calculations will provide a wealth of information about the phenethyltriphenylphosphonium cation:

-

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation in the gas phase.

-

Vibrational Frequencies: A list of vibrational modes and their corresponding frequencies, which can be used to generate a theoretical IR spectrum.

-

Electronic Properties:

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the cation's reactivity.

-

Electrostatic Potential (ESP): The ESP map reveals the charge distribution on the molecular surface, highlighting regions susceptible to electrostatic interactions.

-

Mandatory Visualization: DFT Workflow

Caption: Workflow for the DFT-based characterization of the phenethyltriphenylphosphonium cation.

Part II: Exploring Dynamic Behavior with Molecular Dynamics Simulations

While DFT provides a static picture of the cation, MD simulations allow us to explore its dynamic behavior in a more realistic environment, such as in a solvent.

Force Field Parameterization: The Bridge from Quantum to Classical

MD simulations rely on a force field, a set of parameters that describe the potential energy of the system as a function of its atomic coordinates.[10] For novel molecules like the phenethyltriphenylphosphonium cation, a specific force field may not be available. In such cases, parameters can be derived from DFT calculations. The General Amber Force Field (GAFF) is a popular choice for organic molecules and provides a good starting point.[7] Charges for the atoms can be derived from the DFT electrostatic potential using methods like RESP or CHELPG.

Step-by-Step Protocol for MD Simulation

This protocol outlines the general steps for setting up and running an MD simulation of the phenethyltriphenylphosphonium cation in a water box using software like GROMACS, AMBER, or NAMD.

Step 1: System Preparation

-

Place the DFT-optimized structure of the cation in the center of a simulation box.

-

Solvate the box with a chosen solvent, for example, TIP3P water.

-

Add counter-ions (e.g., bromide) to neutralize the system.

Step 2: Energy Minimization Perform an energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during the system setup.

Step 3: Equilibration Gradually heat the system to the desired temperature and then equilibrate it at constant pressure and temperature (NPT ensemble) to allow the system to relax to a stable state. This is typically done in several stages with decreasing restraints on the solute.

Step 4: Production Run Once the system is equilibrated, run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the cation and gather statistics on its properties.

Analysis of MD Trajectories

The trajectory from the MD simulation contains a wealth of information about the dynamic behavior of the phenethyltriphenylphosphonium cation:

-

Conformational Analysis: The flexibility of the phenethyl chain and the rotation of the phenyl groups can be analyzed by monitoring relevant dihedral angles over time.

-

Solvation Structure: The arrangement of solvent molecules around the cation can be characterized by calculating radial distribution functions (RDFs).

-

Transport Properties: The diffusion coefficient of the cation can be calculated from its mean square displacement (MSD) over time.

Mandatory Visualization: MD Simulation Workflow

Caption: A generalized workflow for performing MD simulations of the phenethyltriphenylphosphonium cation.

Data Presentation: Key Computational Parameters

The following tables summarize the recommended computational parameters for the DFT and MD simulations described in this guide.

Table 1: Recommended DFT Calculation Parameters

| Parameter | Recommended Value | Rationale |

| Software | Gaussian, ORCA, etc. | Widely used and validated quantum chemistry packages. |

| Functional | B3LYP or PBE0 | Good balance of accuracy and computational cost for organic molecules. |

| Basis Set | 6-31G(d,p) or 6-311+G(d,p) | Provides a good description of polarization and diffuse electron density. |

| Solvation Model | IEFPCM or SMD (optional) | To model the effect of a solvent continuum on the cation's properties. |

| Task | Optimization + Frequencies | To obtain the minimum energy structure and confirm its stability. |

Table 2: Recommended MD Simulation Parameters

| Parameter | Recommended Value | Rationale |

| Software | GROMACS, AMBER, NAMD | Efficient and widely used packages for biomolecular simulations. |

| Force Field | GAFF (General Amber Force Field) | A robust and well-parameterized force field for organic molecules. |

| Water Model | TIP3P | A standard and computationally efficient water model. |

| Ensemble | NPT (constant pressure and temperature) | Simulates experimental conditions. |

| Temperature | 298.15 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Simulation Time | >50 ns | To ensure adequate sampling of conformational space. |

Conclusion and Future Outlook: The Path to Validation

This technical guide has provided a comprehensive, step-by-step protocol for the computational modeling of the phenethyltriphenylphosphonium cation using DFT and MD simulations. The methodologies outlined herein are designed to yield predictive insights into the structural, electronic, and dynamic properties of this molecule.

It is crucial to reiterate that in the absence of specific experimental data for the phenethyltriphenylphosphonium cation, the results of these simulations are predictive. The true power of this computational work will be realized when it is used in conjunction with experimental validation. We strongly encourage future experimental work to characterize this cation, including:

-

X-ray Crystallography: To determine its solid-state structure.

-

NMR and IR Spectroscopy: To provide data for direct comparison with the computationally predicted spectra.[1][9]

-

Thermodynamic Measurements: To validate the calculated energetic properties.

By combining the predictive power of computational modeling with the empirical evidence from experimentation, a complete and validated understanding of the phenethyltriphenylphosphonium cation can be achieved, paving the way for its rational application in various scientific and industrial fields.

References

-

Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. National Institutes of Health. Available at: [Link]

-

Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. Royal Society of Chemistry. Available at: [Link]

-

Physicochemical and Spectroscopic Characterization of Biofield Treated Triphenyl Phosphate. ResearchGate. Available at: [Link]

-

Protocol for the Quantitative Assessment of Organic Cation Stability for Polymer Electrolytes. ACS Publications. Available at: [Link]

-

mp-1005: FeP (Orthorhombic, Pnma, 62). Materials Project. Available at: [Link]

-

IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. ResearchGate. Available at: [Link]

-

Spectral study of phosphonium salts synthesized from Michael acceptors. ResearchGate. Available at: [Link]

-

A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds. National Institutes of Health. Available at: [Link]

-

Crystallographic Databases. National Institute of Standards and Technology. Available at: [Link]

-

Phenethyltriphenylphosphonium bromide. PubChem. Available at: [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

-

NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

-

The NIST Quantitative Infrared Database. National Institute of Standards and Technology. Available at: [Link]

-

mp-118: P (Triclinic, P-1, 2). Materials Project. Available at: [Link]

-

Revisiting iterative molecular mechanics force field parameterization. ChemRxiv. Available at: [Link]

-

Synthesis of (2-Oxo-2-phenylethyl)triphenylphosphonium bromide (Compound CII). Molbase. Available at: [Link]

-

Computational Design of 2D Perovskites with Functional Organic Cations. ResearchGate. Available at: [Link]

-

Computational Design of Two-Dimensional Perovskites with Functional Organic Cations. ACS Publications. Available at: [Link]

-

Computational Chemistry 2.3 - Force Field Parameters. YouTube. Available at: [Link]

-

The NIST Quantitative Infrared Database. National Institutes of Health. Available at: [Link]

-

phenacyltriphenylphosphonium bromide. Chongqing Chemdad Co., Ltd. Available at: [Link]

-

1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. National Institutes of Health. Available at: [Link]

-

Modern Computational Organic Chemistry. Baran Lab, Scripps Research. Available at: [Link]

-

Initial force field parameters for the two considered substances, benzene and phosgene. ResearchGate. Available at: [Link]

-

Synthesis and transformations of triphenylpropargylphosphonium bromide. ResearchGate. Available at: [Link]

-

Spectral Databases. Wiley Science Solutions. Available at: [Link]

Sources

- 1. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C26H24BrP | CID 10863251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Stereoselectivity of the Wittig Reaction with Phenethyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Mastering Alkene Synthesis with the Wittig Reaction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a reliable and versatile method for the synthesis of alkenes from carbonyl compounds.[1][2] Its significance in the pharmaceutical and fine chemical industries is underscored by its ability to form carbon-carbon double bonds with predictable regioselectivity.[2] This guide provides an in-depth exploration of the stereoselectivity of the Wittig reaction, with a specific focus on the use of phenethyltriphenylphosphonium bromide, a precursor to an unstabilized ylide that predominantly yields (Z)-alkenes. Understanding and controlling the stereochemical outcome is paramount in drug development, where the geometry of a molecule can dictate its biological activity.

The Heart of Stereoselectivity: Unstabilized Ylides

The stereochemical course of the Wittig reaction is primarily dictated by the nature of the phosphonium ylide.[1] Ylides are classified as stabilized, semi-stabilized, or unstabilized, based on the substituents on the carbanionic carbon.

-

Stabilized Ylides: These possess an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, increasing their stability. Stabilized ylides are less reactive and typically lead to the formation of (E)-alkenes under thermodynamic control.

-

Unstabilized Ylides: Lacking such stabilizing groups, these ylides are highly reactive. The ylide derived from this compound falls into this category. The phenethyl group (C₆H₅CH₂CH₂-) does not offer resonance stabilization to the adjacent carbanion. Consequently, these reactions are kinetically controlled and yield predominantly (Z)-alkenes.[3]

-

Semi-stabilized Ylides: With an aryl or vinyl substituent, these ylides exhibit intermediate reactivity and often result in mixtures of (E)- and (Z)-alkenes.

The high (Z)-selectivity of unstabilized ylides is a key feature for synthetic chemists aiming to construct specific stereoisomers.

Mechanistic Insights into (Z)-Selectivity

The prevailing mechanism for the Wittig reaction involves the formation of a four-membered ring intermediate called an oxaphosphetane.[2] Under salt-free conditions, the reaction of an unstabilized ylide with an aldehyde is believed to proceed through a concerted [2+2] cycloaddition. The stereochemistry of the final alkene is determined at this stage.

The kinetic control that governs the reaction with unstabilized ylides favors the formation of a syn oxaphosphetane intermediate, which subsequently decomposes via a syn-elimination to afford the (Z)-alkene.[4] The transition state leading to the syn oxaphosphetane is sterically favored over the anti transition state.

Caption: Workflow for the synthesis of the phosphonium salt.

Materials:

-

Triphenylphosphine

-

(2-Bromoethyl)benzene

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.

-

Stir the mixture until the triphenylphosphine has dissolved.

-

Add (2-bromoethyl)benzene (1.0-1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate should be observed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold toluene to remove any unreacted starting materials.

-

Dry the this compound under vacuum to a constant weight. The product can be used in the next step without further purification.

Part 2: (Z)-Selective Wittig Reaction with an Aromatic Aldehyde

This protocol describes the in situ generation of the phenethyltriphenylphosphonium ylide and its reaction with an aromatic aldehyde (e.g., benzaldehyde) to yield a (Z)-alkene.

Caption: Workflow for the (Z)-selective Wittig reaction.

Materials:

-

This compound (from Part 1)

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., n-butyllithium (n-BuLi) in hexanes, sodium amide) [5]* Aromatic aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried, two-neck round-bottom flask

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

To a Schlenk flask or an oven-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.1 eq).

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to -78 °C in a dry ice/acetone bath with stirring.

-

Slowly add the strong base (e.g., n-BuLi, 1.0 eq) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, which contains the alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel. [6]The less polar alkene will elute before the more polar triphenylphosphine oxide.

Expected Results and Data Analysis

The reaction of phenethyltriphenylphosphonium ylide with an aromatic aldehyde is expected to yield the corresponding stilbene derivative with a high preference for the (Z)-isomer.

| Reactants | Product | Expected Major Isomer | Typical (Z:E) Ratio |

| This compound + Benzaldehyde | 1,3-Diphenyl-1-propene | (Z) | >90:10 |

| This compound + 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-phenyl-1-propene | (Z) | >90:10 |

The (Z:E) ratio can be determined by techniques such as:

-

¹H NMR Spectroscopy: The coupling constants of the vinylic protons are diagnostic. (Z)-isomers typically exhibit smaller coupling constants (J ≈ 12 Hz) compared to (E)-isomers (J ≈ 16 Hz).

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate and quantify the isomers.

Troubleshooting and Self-Validation

| Issue | Possible Cause | Recommended Solution |

| Low or no product formation | Incomplete ylide formation due to wet solvent or glassware. | Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly titrated n-BuLi. |

| Low reactivity of the carbonyl compound. | Increase reaction time or temperature (may decrease (Z)-selectivity). | |

| Low (Z)-selectivity | Presence of lithium salts. | Use a sodium- or potassium-based strong base (e.g., NaHMDS, KHMDS). |

| Reaction temperature too high. | Maintain a low temperature during ylide formation and aldehyde addition. | |

| Difficulty in removing triphenylphosphine oxide | Co-elution during chromatography. | Optimize the solvent system for column chromatography. Recrystallization of the product can also be effective. [7]A recently reported method involves the conversion of phosphorus-containing impurities into more polar derivatives to facilitate their removal. [6] |

Conclusion

The Wittig reaction using this compound provides a powerful and highly stereoselective method for the synthesis of (Z)-alkenes. By understanding the mechanistic principles that govern the reaction and carefully controlling the experimental conditions, researchers can effectively utilize this methodology to construct complex molecules with defined stereochemistry, a critical aspect of modern drug discovery and development.

References

-

Organic Chemistry Portal. "Wittig Reaction." Available at: [Link]

-

Chemistry LibreTexts. "Wittig Reaction." (2023). Available at: [Link]

-

Zhang, Q., et al. "Wittig reaction purification for products with very low polarity." Phosphorus, Sulfur, and Silicon and the Related Elements 197.10 (2022): 899-903. Available at: [Link]

-

Gao, X., et al. "Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry." iScience 5 (2018): 103-111. Available at: [Link]

-

Scribd. "Unstabilized Ylide Reactions in Wittig." Available at: [Link]

-

Master Organic Chemistry. "Wittig Reaction - Examples and Mechanism." (2018). Available at: [Link]

-

OpenStax. "19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction." Organic Chemistry. Available at: [Link]

-

University of California, Irvine. "Synthesis of an Alkene via the Wittig Reaction." Available at: [Link]

- Google Patents. "Ethyl triphenyl phosphonium chloride preparation method." CN106397483A.

-

Organic Syntheses. "vinyl triphenylphosphonium bromide." Available at: [Link]

-

ResearchGate. "Synthesis of tetraphenylphosphonium bromide." (2012). Available at: [Link]

-

ResearchGate. "Reactivity and Selectivity in the Wittig Reaction: A Computational Study." (2006). Available at: [Link]

-

University of Pittsburgh. "The Wittig Reaction." Available at: [Link]

-

PapChem International LLC. "ETPB: Ethyl triphenyl phosphonium Bromide." Available at: [Link]

-

ResearchGate. "Synthesis and transformations of triphenylpropargylphosphonium bromide." (2002). Available at: [Link]

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. scribd.com [scribd.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. web.mnstate.edu [web.mnstate.edu]

Application Notes and Protocols: Phenethyltriphenylphosphonium Bromide for Alkene Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of phenethyltriphenylphosphonium bromide in alkene synthesis. The focus is on the Wittig reaction, a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds. These notes delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into reaction optimization and troubleshooting. The aim is to equip the reader with the necessary expertise to successfully employ this versatile reagent in their synthetic endeavors.

Introduction: The Power of the Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig in 1954, remains an indispensable tool for the synthesis of alkenes from aldehydes and ketones.[1] Its significance lies in the predictable and often highly stereoselective formation of the C=C double bond at a specific location, a task that can be challenging with other olefination methods.[1] The core of the reaction involves the interaction of a phosphorus ylide (also known as a Wittig reagent) with a carbonyl compound.[1][2]

This compound is a phosphonium salt precursor to the corresponding ylide. This specific reagent is valuable for the introduction of a phenethylidene moiety (PhCH=CH-) onto a carbonyl carbon, finding utility in the synthesis of various natural products and pharmaceutical intermediates.

The Heart of the Matter: Mechanism and Stereoselectivity

The overall Wittig reaction can be dissected into two primary stages: the formation of the phosphorus ylide and the subsequent reaction of the ylide with a carbonyl compound.[1][2]

Ylide Generation: The Crucial First Step

The journey begins with the synthesis of the phosphonium salt. This is typically achieved through a classic SN2 reaction between triphenylphosphine and an alkyl halide—in this case, (2-bromoethyl)benzene—to form this compound.[2][3] The choice of a primary halide is crucial for an efficient SN2 reaction.[2][4]

Once the phosphonium salt is obtained, a strong base is required to deprotonate the carbon alpha to the phosphorus atom, generating the nucleophilic ylide.[2][3][5] The acidity of this proton is significantly enhanced by the adjacent positively charged phosphorus. Common bases for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium amide (NaNH₂).[2][6] The choice of base can influence the reaction's stereochemical outcome and should be selected based on the desired alkene isomer.

Caption: Formation of the Wittig reagent.

The Wittig Reaction: From Ylide to Alkene

The generated ylide, a resonance-stabilized carbanion, acts as a potent nucleophile.[2] It attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[2] The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[6][7][8] This intermediate then collapses in a syn-elimination fashion to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[9]

Caption: The Wittig reaction mechanism.

A Note on Stereoselectivity

The geometry of the resulting alkene (E or Z) is a critical consideration. Non-stabilized ylides, such as the one derived from this compound (where the R group is an alkyl chain), generally favor the formation of (Z)-alkenes under salt-free conditions.[6] This is attributed to kinetic control, where the sterically less hindered transition state leading to the cis-oxaphosphetane is favored.[10] However, the presence of lithium salts, often introduced with bases like n-BuLi, can lead to equilibration of the intermediates, potentially increasing the proportion of the thermodynamically more stable (E)-alkene.[6][7][10]

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) before handling any chemicals. This compound is an irritant to the skin, eyes, and respiratory system.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[12][13][14]

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the phosphonium salt from triphenylphosphine and (2-bromoethyl)benzene.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Triphenylphosphine | 262.29 | 26.2 g | 0.10 |

| (2-Bromoethyl)benzene | 185.06 | 18.5 g | 0.10 |

| Toluene | - | 150 mL | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine and toluene.[15]

-

Stir the mixture at room temperature until the triphenylphosphine has completely dissolved.

-

Add (2-bromoethyl)benzene to the solution via a syringe.

-

Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form as the reaction progresses.

-

After 24 hours, cool the mixture to room temperature.

-

Collect the white solid by vacuum filtration and wash the solid with cold toluene (2 x 30 mL).

-

Dry the solid under vacuum to afford this compound.

Expected Outcome: A white crystalline solid. The yield should be in the range of 85-95%.

Protocol 2: Wittig Reaction with Benzaldehyde to Synthesize 1,3-Diphenylpropene

This protocol describes the synthesis of 1,3-diphenylpropene using the prepared phosphonium salt and benzaldehyde.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 447.34 | 4.47 g | 0.01 |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 6.25 mL | 0.01 |

| Benzaldehyde | 106.12 | 1.06 g | 0.01 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

Procedure:

-

To a dry 100 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise to the stirred suspension. A deep orange or red color indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-